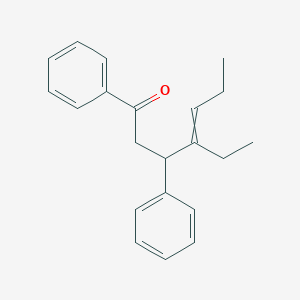
4-Ethyl-1,3-diphenylhept-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,3-diphenylhept-4-en-1-one is an organic compound with the molecular formula C19H20O. It is a member of the diarylheptanoid family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-diphenylhept-4-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 4-ethyl-1,3-heptanedione. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the ketone. The enolate ion then reacts with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1,3-diphenylhept-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,3-diphenylhept-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,3-diphenylhept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Diphenylhept-4-en-3-one: A structurally similar compound with similar biological activities.
4-Hepten-3-one: Another related compound with different functional groups.
Uniqueness
4-Ethyl-1,3-diphenylhept-4-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the conjugated double bond in the heptenone backbone differentiates it from other similar compounds.
Eigenschaften
CAS-Nummer |
649766-47-2 |
|---|---|
Molekularformel |
C21H24O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-ethyl-1,3-diphenylhept-4-en-1-one |
InChI |
InChI=1S/C21H24O/c1-3-11-17(4-2)20(18-12-7-5-8-13-18)16-21(22)19-14-9-6-10-15-19/h5-15,20H,3-4,16H2,1-2H3 |
InChI-Schlüssel |
FDRAZAIHCXGSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(CC)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)

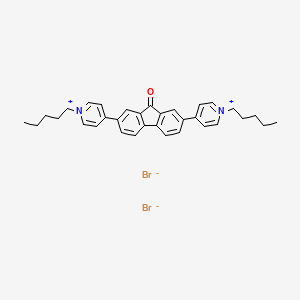
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
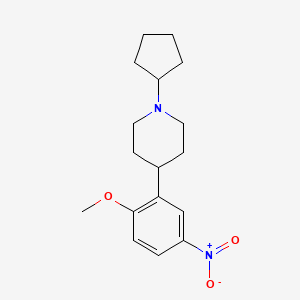
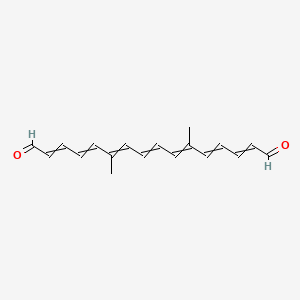

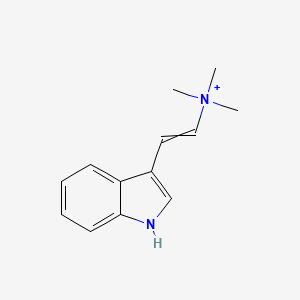
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
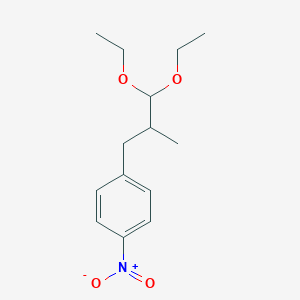
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

